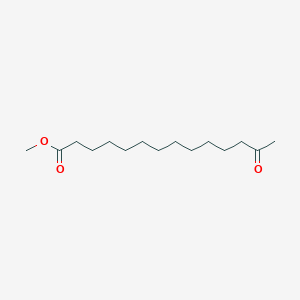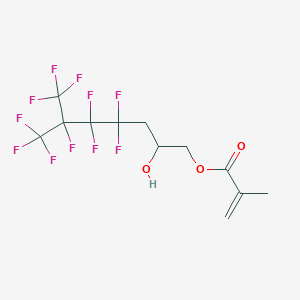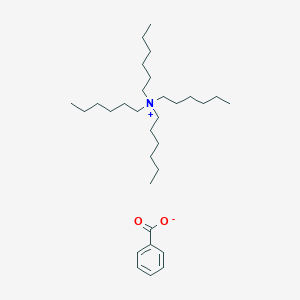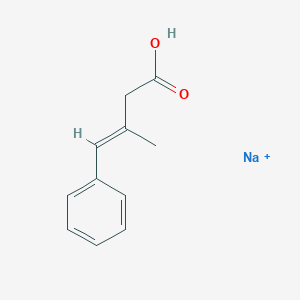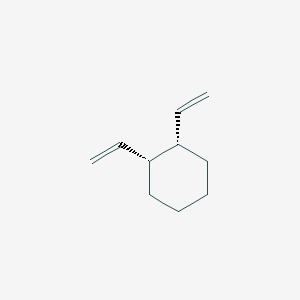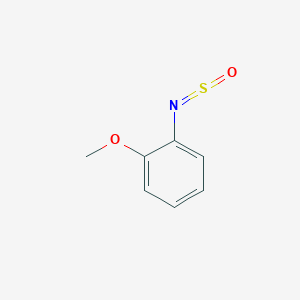
o-Anisidine, N-sulfinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Anisidine, N-sulfinyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound with a wide range of applications, including its use as a pharmaceutical intermediate, a dye intermediate, and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of o-Anisidine, N-sulfinyl- is not fully understood. However, it is thought to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
O-Anisidine, N-sulfinyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, o-Anisidine, N-sulfinyl- has been shown to have anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using o-Anisidine, N-sulfinyl- in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as well as in biological assays to study its various biological activities. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of o-Anisidine, N-sulfinyl-. One area of research is the development of novel compounds based on the structure of o-Anisidine, N-sulfinyl-. These compounds could have improved biological activities and could be used as potential drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of o-Anisidine, N-sulfinyl- and its potential applications in scientific research.
Méthodes De Synthèse
O-Anisidine, N-sulfinyl- can be synthesized through a series of chemical reactions, starting with the reaction between o-anisidine and sulfur dioxide. The resulting product is then reacted with hydrogen peroxide to form the final product, o-Anisidine, N-sulfinyl-. This synthesis method is efficient and has been widely used in the pharmaceutical and dye industries.
Applications De Recherche Scientifique
O-Anisidine, N-sulfinyl- has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a reagent in organic synthesis to produce various compounds.
Propriétés
Numéro CAS |
17419-98-6 |
|---|---|
Nom du produit |
o-Anisidine, N-sulfinyl- |
Formule moléculaire |
C7H7NO2S |
Poids moléculaire |
169.2 g/mol |
Nom IUPAC |
1-methoxy-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C7H7NO2S/c1-10-7-5-3-2-4-6(7)8-11-9/h2-5H,1H3 |
Clé InChI |
HOFPSCVXLWFARI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=S=O |
SMILES canonique |
COC1=CC=CC=C1N=S=O |
Synonymes |
2-Methoxy-N-sulfinylaniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



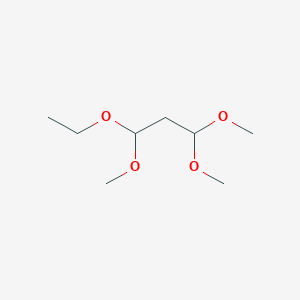
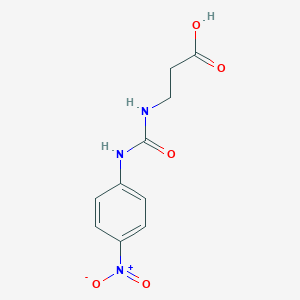
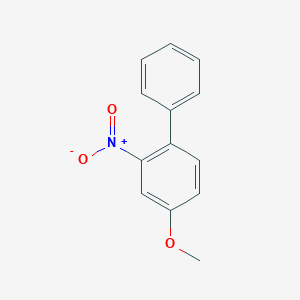
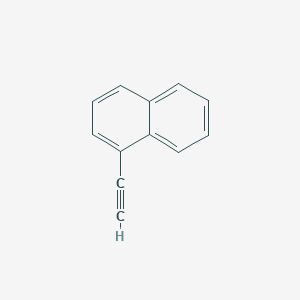
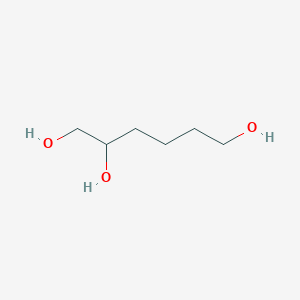
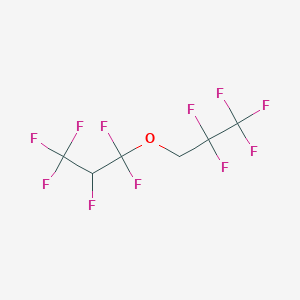
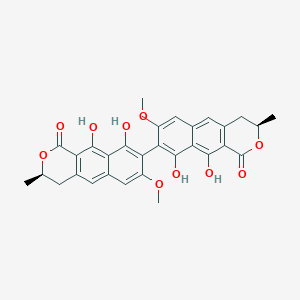
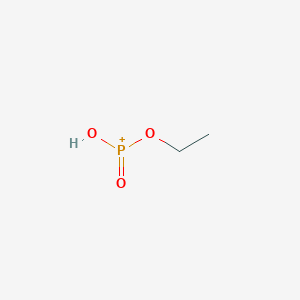
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
